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Abstract
LY303511, with the chemical name 2-(1-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one, is a

synthetic organic compound that has garnered interest in pharmacological research. It is

structurally analogous to the well-known phosphatidylinositol 3-kinase (PI3K) inhibitor,

LY294002. However, LY303511 is primarily utilized as a negative control for PI3K activity, as it

does not significantly inhibit this enzyme. Its biological effects are mediated through PI3K-

independent pathways, including the inhibition of the mammalian target of rapamycin (mTOR)

and the blockade of voltage-gated potassium (Kv) channels. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and known

biological activities of LY303511, along with detailed experimental protocols and visual

representations of its signaling pathways.

Chemical Structure and Properties
LY303511 is a heterocyclic compound featuring a chromen-4-one core substituted with a

piperazinyl group at the 2-position and a phenyl group at the 8-position.
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Table 1: Chemical Identifiers and Properties

Property Value

IUPAC Name 8-phenyl-2-(piperazin-1-yl)-4H-chromen-4-one

Molecular Formula C₁₉H₁₈N₂O₂

Molecular Weight 306.36 g/mol

CAS Number 154447-38-8

Canonical SMILES
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)

C4=C(C=CC=C4)

InChI Key NGAGMBNBKCDCDJ-UHFFFAOYSA-N

Table 2: Physicochemical Properties
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Property Value

Appearance Solid powder

Purity ≥98% (HPLC)

Solubility
Soluble in DMSO. Soluble in 1 eq. HCl to 100

mM.

Storage Store at -20°C for long-term.

Biological Activity and Mechanism of Action
LY303511 is recognized for its distinct biological activities that are independent of the PI3K

signaling pathway, making it a valuable tool for dissecting cellular signaling events.

mTOR Inhibition
LY303511 has been demonstrated to inhibit the mammalian target of rapamycin (mTOR), a

serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2]

Unlike its analogue LY294002, which inhibits both PI3K and mTOR, LY303511's inhibitory

effect is specific to mTOR-dependent signaling pathways.[1] This is evidenced by its ability to

inhibit the phosphorylation of p70 S6 kinase (S6K), a downstream effector of mTOR, without

affecting the PI3K-dependent phosphorylation of Akt.[2]

Voltage-Gated Potassium (Kv) Channel Blockade
LY303511 has been shown to block voltage-gated potassium (Kv) channels. This activity is

independent of its effects on mTOR signaling. The compound reversibly inhibits Kv currents,

with a reported IC₅₀ of 64.6 µM for the inhibition of whole-cell outward K+ currents in MIN6

insulinoma cells.

Inhibition of NF-κB Activation
LY303511 has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a

key transcription factor involved in inflammatory responses. This inhibition leads to the

attenuation of the expression of downstream targets such as monocyte chemoattractant

protein-1 (MCP-1). This anti-inflammatory effect is also independent of PI3K inhibition.[3]
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Signaling Pathways
The following diagram illustrates the known signaling pathways affected by LY303511.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1662886?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662886?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/7819234_LY303511_2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one_Acts_via_Phosphatidylinositol_3-Kinase-Independent_Pathways_to_Inhibit_Cell_Proliferation_via_Mammalian_Target_of_Rapamycin_mTOR-_and_Non-mTOR-Dep
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol
3-kinase-independent pathways to inhibit cell proliferation via mammalian target of
rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to LY303511: Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1662886#ly-303511-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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